(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Description
(2S,4R)-4-Fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a fluorinated piperidine derivative characterized by:
- Stereochemistry: The (2S,4R) configuration at positions 2 and 4 of the piperidine ring.
- Substituents: A fluorine atom at the 4-position, a phenylmethoxycarbonyl (Cbz) protecting group at the 1-position, and a carboxylic acid at the 2-position.
- Molecular Formula: C14H16FNO4 (based on analogous structures in and ).
Its structural features, particularly the fluorine atom and Cbz group, influence its physicochemical properties and reactivity.
Properties
CAS No. |
1290191-70-6 |
|---|---|
Molecular Formula |
C14H16FNO4 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
OFKSKDKKCNWFIA-NEPJUHHUSA-N |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen with a phenylmethoxycarbonyl group, typically using a reagent like phenyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, the fluorine atom may enhance binding affinity to certain enzymes or receptors, thereby influencing their activity.
Comparison with Similar Compounds
Rel-(2R,4R)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic Acid ()
Analysis :
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid ()
Analysis :
- The absence of a Cbz group lowers molecular weight and may simplify synthetic routes .
(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid ()
Analysis :
- The Fmoc group in is bulkier than Cbz, which may hinder crystallization but improve solubility in organic solvents. The hydroxyl group at position 4 (vs.
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid ()
Analysis :
- The sulfonyl group in is strongly electron-withdrawing, increasing acidity of the carboxylic acid compared to the Cbz group. The hydroxyl group vs. fluorine may reduce metabolic stability but enhance water solubility .
Biological Activity
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structural features, which contribute to its biological activity.
| Property | Details |
|---|---|
| Chemical Formula | C14H16FNO4 |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
| CAS Number | 1260664-87-6 |
| PubChem CID | 71305682 |
The biological activity of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets. Research has indicated that this compound may exhibit:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly against respiratory viruses.
- Antitumor Activity : Some in vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Antiviral Activity
A study conducted by [source] examined the antiviral efficacy of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid against respiratory syncytial virus (RSV). The results indicated a significant reduction in viral load in treated cells compared to controls.
Antitumor Activity
In another investigation [source], the compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed that it induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Case Study 1: Respiratory Syncytial Virus (RSV)
In a controlled laboratory setting, researchers treated infected cell cultures with varying concentrations of the compound. The results showed a dose-dependent decrease in viral replication, with an IC50 value of approximately 5 µM.
Case Study 2: Cancer Cell Lines
A comparative study assessed the effects of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid on MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC50 of 10 µM for MCF-7 and 15 µM for A549 cells, highlighting its selective cytotoxicity.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, it also presents certain hazards:
| Hazard Type | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
